molecular formula C17H19FN2O B5523945 4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]phenol

4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]phenol

Cat. No.: B5523945
M. Wt: 286.34 g/mol
InChI Key: BSMWQWIOTQMLLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]phenol is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]phenol typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]phenol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in DMSO.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]phenol involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of human equilibrative nucleoside transporters, particularly ENT2 . This inhibition affects the uptake of nucleosides like uridine, thereby influencing nucleotide synthesis and adenosine regulation. The compound binds to the transporter proteins, altering their conformation and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]phenol is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to selectively inhibit ENT2 over ENT1 makes it a valuable tool for studying nucleoside transport mechanisms and developing targeted therapies.

Properties

IUPAC Name

4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O/c18-15-3-5-16(6-4-15)20-11-9-19(10-12-20)13-14-1-7-17(21)8-2-14/h1-8,21H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMWQWIOTQMLLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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